molecular formula C9H16N4O B11813357 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine

1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine

Cat. No.: B11813357
M. Wt: 196.25 g/mol
InChI Key: ACPRWURFFDHZLN-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C9H16N4O. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it suitable for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1,5-dimethyl-3-morpholin-4-ylpyrazol-4-amine

InChI

InChI=1S/C9H16N4O/c1-7-8(10)9(11-12(7)2)13-3-5-14-6-4-13/h3-6,10H2,1-2H3

InChI Key

ACPRWURFFDHZLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)N2CCOCC2)N

Origin of Product

United States

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